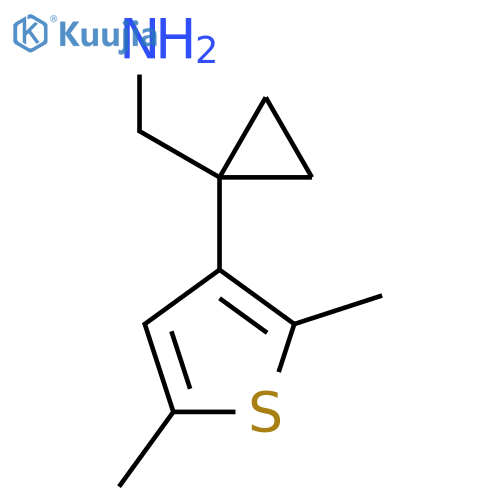

Cas no 1505856-44-9 (1-(2,5-dimethylthiophen-3-yl)cyclopropylmethanamine)

1-(2,5-dimethylthiophen-3-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(2,5-dimethylthiophen-3-yl)cyclopropylmethanamine

- 1505856-44-9

- [1-(2,5-dimethylthiophen-3-yl)cyclopropyl]methanamine

- EN300-1753382

-

- インチ: 1S/C10H15NS/c1-7-5-9(8(2)12-7)10(6-11)3-4-10/h5H,3-4,6,11H2,1-2H3

- InChIKey: MFXFYLUOIISWOX-UHFFFAOYSA-N

- SMILES: S1C(C)=CC(=C1C)C1(CN)CC1

計算された属性

- 精确分子量: 181.09252066g/mol

- 同位素质量: 181.09252066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 177

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2

- トポロジー分子極性表面積: 54.3Ų

1-(2,5-dimethylthiophen-3-yl)cyclopropylmethanamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1753382-5.0g |

[1-(2,5-dimethylthiophen-3-yl)cyclopropyl]methanamine |

1505856-44-9 | 5g |

$3935.0 | 2023-05-25 | ||

| Enamine | EN300-1753382-0.05g |

[1-(2,5-dimethylthiophen-3-yl)cyclopropyl]methanamine |

1505856-44-9 | 0.05g |

$1140.0 | 2023-09-20 | ||

| Enamine | EN300-1753382-10g |

[1-(2,5-dimethylthiophen-3-yl)cyclopropyl]methanamine |

1505856-44-9 | 10g |

$5837.0 | 2023-09-20 | ||

| Enamine | EN300-1753382-0.5g |

[1-(2,5-dimethylthiophen-3-yl)cyclopropyl]methanamine |

1505856-44-9 | 0.5g |

$1302.0 | 2023-09-20 | ||

| Enamine | EN300-1753382-1.0g |

[1-(2,5-dimethylthiophen-3-yl)cyclopropyl]methanamine |

1505856-44-9 | 1g |

$1357.0 | 2023-05-25 | ||

| Enamine | EN300-1753382-10.0g |

[1-(2,5-dimethylthiophen-3-yl)cyclopropyl]methanamine |

1505856-44-9 | 10g |

$5837.0 | 2023-05-25 | ||

| Enamine | EN300-1753382-1g |

[1-(2,5-dimethylthiophen-3-yl)cyclopropyl]methanamine |

1505856-44-9 | 1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1753382-0.25g |

[1-(2,5-dimethylthiophen-3-yl)cyclopropyl]methanamine |

1505856-44-9 | 0.25g |

$1249.0 | 2023-09-20 | ||

| Enamine | EN300-1753382-0.1g |

[1-(2,5-dimethylthiophen-3-yl)cyclopropyl]methanamine |

1505856-44-9 | 0.1g |

$1195.0 | 2023-09-20 | ||

| Enamine | EN300-1753382-2.5g |

[1-(2,5-dimethylthiophen-3-yl)cyclopropyl]methanamine |

1505856-44-9 | 2.5g |

$2660.0 | 2023-09-20 |

1-(2,5-dimethylthiophen-3-yl)cyclopropylmethanamine 関連文献

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

4. Book reviews

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

1-(2,5-dimethylthiophen-3-yl)cyclopropylmethanamineに関する追加情報

1-(2,5-Dimethylthiophen-3-yl)cyclopropylmethanamine: A Comprehensive Overview

The compound with CAS No. 1505856-44-9, commonly referred to as 1-(2,5-dimethylthiophen-3-yl)cyclopropylmethanamine, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications. This molecule is a derivative of thiophene, a heterocyclic compound known for its aromaticity and stability, which makes it a valuable component in various chemical reactions and drug design processes.

Recent studies have highlighted the importance of cyclopropylmethanamine derivatives in medicinal chemistry, particularly in the development of novel therapeutic agents. The integration of a thiophene ring into the structure of this compound introduces additional electronic properties that enhance its reactivity and bioavailability. This makes 1-(2,5-dimethylthiophen-3-yl)cyclopropylmethanamine a promising candidate for further exploration in drug discovery programs targeting various diseases.

One of the key features of this compound is its ability to participate in nucleophilic aromatic substitution reactions. The presence of electron-donating groups such as methyl substituents on the thiophene ring facilitates these reactions, making it easier to modify the molecule for specific biological activities. Researchers have utilized this property to synthesize derivatives with enhanced selectivity and potency against certain enzymes or receptors.

In terms of synthesis, 1-(2,5-dimethylthiophen-3-yl)cyclopropylmethanamine can be prepared through a variety of methods, including coupling reactions and ring-opening strategies. The choice of synthesis pathway depends on the desired scale of production and the availability of starting materials. Recent advancements in catalytic methods have further streamlined these processes, improving both yield and purity.

The biological activity of this compound has been extensively studied in vitro and in vivo models. Early experiments have shown that it exhibits moderate inhibitory effects on certain kinases, suggesting its potential as a lead compound for anti-cancer drug development. Additionally, its ability to modulate ion channels has opened up new avenues for research in neurodegenerative diseases.

From an environmental perspective, understanding the fate and toxicity of 1-(2,5-dimethylthiophen-3-yl)cyclopropylmethanamine is crucial for its safe handling and application. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, reducing its environmental footprint. However, further research is needed to assess its long-term effects on aquatic ecosystems.

In conclusion, 1-(2,5-dimethylthiophen-3-yl)cyclopropylmethanamine represents a valuable addition to the arsenal of compounds available for chemical research and drug development. Its unique structure, versatile reactivity, and promising biological profile make it an area of continued interest for scientists across multiple disciplines.

1505856-44-9 (1-(2,5-dimethylthiophen-3-yl)cyclopropylmethanamine) Related Products

- 1805307-50-9(3-(Chloromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-methanol)

- 1805493-86-0(2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid)

- 125872-57-3(3-(2,3,4-trimethoxyphenyl)prop-2-en-1-ol)

- 54299-17-1(1,4-Bis(4-phenoxybenzoyl)benzene)

- 946235-85-4(methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate)

- 92211-95-5(Octanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)

- 896707-81-6(3-2-(pyrrolidin-1-yl)ethyl-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-4-one)

- 866348-62-1(N-(3,5-dimethoxyphenyl)-2-6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

- 1343715-40-1(Methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)

- 2229127-75-5((2,6-dichloropyridin-3-yl)methyl sulfamate)